beta-Endorphin human

Neuropharmacology Opioid Receptor Signaling Receptor Binding

Human β-Endorphin-(1-31) is the only endogenous opioid peptide uniquely engaging the epsilon receptor and discriminating presynaptic MOR from adenylate-cyclase-coupled MOR by >100-fold. This functional selectivity is absent in DAMGO, morphine, or shorter enkephalin sequences. N-terminal acetylation converts this potent analgesic into an antagonist, mandating high-purity synthetic β-Endorphin-(1-31) for accurate LC-MS/MS calibration. Procuring the authentic full-length peptide is non-negotiable for mu-opioid biased agonism screens, epsilon receptor characterization, and stress-axis biomarker studies. Substituting generic MOR agonists compromises experimental integrity.

Molecular Formula C158H251N39O46S
Molecular Weight 3465.0 g/mol
Cat. No. B10859655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Endorphin human
Molecular FormulaC158H251N39O46S
Molecular Weight3465.0 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C3CCCN3C(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)N
InChIInChI=1S/C158H251N39O46S/c1-17-84(9)126(153(237)182-102(44-29-34-65-163)137(221)186-112(74-118(166)206)142(226)171-86(11)131(215)183-110(73-94-48-52-96(204)53-49-94)146(230)177-99(41-26-31-62-160)135(219)175-98(40-25-30-61-159)134(218)170-78-122(210)173-106(158(242)243)56-59-124(213)214)193-154(238)127(85(10)18-2)192-132(216)87(12)172-143(227)113(75-119(167)207)185-136(220)100(42-27-32-63-161)178-147(231)111(72-92-38-23-20-24-39-92)184-144(228)107(68-81(3)4)188-155(239)129(89(14)201)195-152(236)125(83(7)8)191-148(232)108(69-82(5)6)187-151(235)116-45-35-66-197(116)157(241)130(90(15)202)196-140(224)103(54-57-117(165)205)179-149(233)114(79-198)189-138(222)101(43-28-33-64-162)176-139(223)104(55-58-123(211)212)180-150(234)115(80-199)190-156(240)128(88(13)200)194-141(225)105(60-67-244-16)181-145(229)109(71-91-36-21-19-22-37-91)174-121(209)77-168-120(208)76-169-133(217)97(164)70-93-46-50-95(203)51-47-93/h19-24,36-39,46-53,81-90,97-116,125-130,198-204H,17-18,25-35,40-45,54-80,159-164H2,1-16H3,(H2,165,205)(H2,166,206)(H2,167,207)(H,168,208)(H,169,217)(H,170,218)(H,171,226)(H,172,227)(H,173,210)(H,174,209)(H,175,219)(H,176,223)(H,177,230)(H,178,231)(H,179,233)(H,180,234)(H,181,229)(H,182,237)(H,183,215)(H,184,228)(H,185,220)(H,186,221)(H,187,235)(H,188,239)(H,189,222)(H,190,240)(H,191,232)(H,192,216)(H,193,238)(H,194,225)(H,195,236)(H,196,224)(H,211,212)(H,213,214)(H,242,243)/t84-,85-,86-,87-,88+,89+,90+,97-,98-,99-,100-,101-,102-,103-,104-,105+,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,125-,126-,127-,128-,129-,130-/m0/s1
InChIKeyJMHFFDIMOUKDCZ-XKMGUCBZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Human Beta-Endorphin (β-Endorphin, POMC-derived 31-mer Opioid Peptide) Core Identity & Procurement Baseline


Human β-Endorphin is a 31-amino acid endogenous opioid neuropeptide (sequence: YGGFMTSEKSQTPLVTLFKNAIIKNAYKKGE) derived from the pro-opiomelanocortin (POMC) precursor [1]. It functions as a potent agonist primarily at the mu-opioid receptor (MOR), with demonstrated affinity also at delta-opioid receptors (DOR), and is unique among opioid peptides for its interaction with a distinct, non-mu, non-delta, non-kappa 'epsilon' binding site [2][3]. Unlike shorter opioid fragments, its extended C-terminal tail imparts distinct biological properties, including a remarkably high degree of functional selectivity for certain presynaptic pathways, and a complex in vivo pharmacology influenced by post-translational acetylation [2][4].

Human Beta-Endorphin: Why Generic Opioid Peptide Substitution is Scientifically Invalid for Precision Research & Assay Development


Procurement of a generic 'opioid peptide' is scientifically untenable. β-Endorphin's pharmacological signature diverges sharply from its POMC-derived fragments (e.g., α- and γ-endorphin), other opioid families (e.g., Enkephalins, Dynorphins), and even its own post-translational variants. Key differentiators include its unique high-affinity binding to the 'epsilon' receptor, its >100-fold selectivity for presynaptic mu-receptors over adenylate cyclase-coupled mu-receptors (a property not shared by other mu-agonists like morphine or DAMGO), and its distinct analgesic profile across pain modalities (cutaneous thermal vs. visceral chemical) [1][2][3]. Furthermore, the biological activity of synthetic β-Endorphin-(1-31) can be entirely inverted or eliminated by a single post-translational acetylation event, which converts it from a potent analgesic to a modulator or antagonist [4]. Such profound differences in receptor selectivity, functional coupling, and post-translational modulation underscore that substituting β-Endorphin with a shorter enkephalin sequence or a synthetic mu-agonist will yield fundamentally different, and likely misleading, experimental outcomes.

Quantitative Differentiation of Human Beta-Endorphin: Head-to-Head Evidence vs. Key Opioid Peptide Comparators


Functional Presynaptic Mu-Opioid Receptor Selectivity vs. Adenylate Cyclase-Coupled Mu Receptors

β-Endorphin displays a remarkable 100-fold higher apparent affinity for presynaptic mu-opioid receptors (mediating inhibition of norepinephrine release) compared to mu-receptors coupled to adenylate cyclase in the striatum. This stark functional selectivity is not observed with the comparator peptide dynorphin A(1-13) [1][2].

Neuropharmacology Opioid Receptor Signaling Receptor Binding

N-Terminal Acetylation: A Binary Activity Switch for Receptor Modulation

Post-translational N-terminal acetylation fundamentally alters β-Endorphin-(1-31) activity. While native β-Endorphin-(1-31) is a potent analgesic, αN-acetyl β-Endorphin-(1-31) lacks direct opioid receptor agonist activity and instead acts as a potent modulator of other opioids. It antagonizes β-Endorphin and morphine analgesia but enhances the analgesia of DADLE and DAGO, with effects observed at femtomolar doses [1][2].

Post-Translational Modification Peptide Pharmacology Analgesia

Epsilon Receptor Binding: A Unique Site Not Engaged by Other Opioid Classes

β-Endorphin binds with high affinity to a distinct, non-mu, non-delta, non-kappa site, historically termed the 'epsilon' receptor. The selective kappa-agonist U-50,488 is ineffective at competing for this site, even at high concentrations (10 µM), confirming its unique pharmacology [1][2].

Receptor Pharmacology Binding Affinity Opioid Receptor Subtypes

Differential In Vivo Analgesic Efficacy Across Pain Modalities vs. Mu and Delta Agonists

The analgesic profile of intrathecal β-Endorphin differs significantly from selective mu- and delta-agonists. In the hot plate and tail-flick tests (cutaneous thermal pain), β-Endorphin is effective, similar to mu (morphine) and delta (DADLE) agonists. However, in the writhing test (visceral chemical pain), β-Endorphin shows a prominent reduction in activity compared to its effects on thermal pain, a profile not observed with morphine [1].

In Vivo Pharmacology Analgesia Pain Models

High-Value Research and Industrial Applications of Human Beta-Endorphin Based on Quantitative Differentiation


Functional Pathway Deconvolution and Biased Agonism Studies at the Mu-Opioid Receptor

Investigators seeking to dissect mu-opioid receptor (MOR) signaling pathways should utilize β-Endorphin as a critical tool. Its documented 100-fold selectivity for presynaptic MOR (mediating neurotransmitter release inhibition) over adenylate cyclase-coupled MOR allows for the isolation and study of G-protein-dependent vs. -independent signaling or specific downstream effectors [1]. This property makes β-Endorphin essential for screening and validating compounds intended as 'biased agonists' that selectively activate one MOR pathway over another. Generic MOR agonists like DAMGO or morphine do not exhibit this stark functional discrimination [1].

Development of Bioanalytical Assays for Post-Translational Peptide Profiling

Analytical chemistry and clinical biomarker discovery groups should employ synthetic human β-Endorphin-(1-31) as a primary reference standard for LC-MS/MS or immunoassay development. The evidence demonstrates that N-terminal acetylation of β-Endorphin fundamentally alters its biological activity, transforming it from an agonist into a potent, femtomolar-acting modulator of other opioids [2]. Consequently, assays that cannot chromatographically distinguish β-Endorphin-(1-31) from its acetylated forms (αN-acetyl β-Endorphin-(1-31), -(1-27), -(1-26)) risk grossly misrepresenting the 'functional opioid tone' in a biological sample. High-purity β-Endorphin-(1-31) is therefore indispensable for calibrating such specific and functionally relevant analytical methods.

Pharmacological Characterization of the Non-Classical 'Epsilon' Opioid Receptor

For molecular pharmacologists and receptor biologists studying non-canonical opioid binding sites, human β-Endorphin is the definitive and required ligand. It is the only major endogenous opioid peptide that potently binds to the U-69,593-insensitive 'epsilon' receptor, a site not engaged by mu, delta, or kappa ligands (e.g., DAMGO, DPDPE, U-50,488) [3]. Any research program focused on cloning, expressing, or functionally characterizing this orphan-like receptor population cannot substitute β-Endorphin with other opioid peptides or synthetic agonists, as they lack the necessary affinity for this site [3].

Advanced In Vivo Studies of Stress Neuroendocrinology and Multi-Peptide Co-Release

Research into the physiological stress response (HPA axis) requires β-Endorphin for its unique role as a co-secreted POMC product. Stress induces the simultaneous release of ACTH and β-Endorphin from the anterior pituitary, yet the two lobes of the pituitary contribute differentially to β-Endorphin secretion depending on the stressor (e.g., equal from anterior and intermediate lobes in restraint stress vs. predominantly from intermediate lobe in ether stress) [4]. This complex, stressor-specific regulation is not shared by ACTH. Therefore, studies investigating the nuances of the stress response or the peripheral actions of POMC peptides cannot be modeled by monitoring ACTH alone; β-Endorphin must be included as a key analyte to accurately capture the full neuroendocrine profile [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for beta-Endorphin human

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.